molecular formula C13H16O3 B14252881 Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester CAS No. 169827-16-1

Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester

Cat. No.: B14252881
CAS No.: 169827-16-1
M. Wt: 220.26 g/mol
InChI Key: ASERQHYIMHKJQY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester is an organic compound with the molecular formula C13H16O3 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a 1-hydroxy-2-methyl-3-butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method is the Fischer esterification, where benzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester exerts its effects depends on its interaction with molecular targets. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The specific pathways and molecular targets can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, methyl ester: Lacks the 1-hydroxy-2-methyl-3-butenyl group.

    Benzoic acid, 4-hydroxy-, methyl ester: Contains a hydroxyl group directly attached to the benzene ring.

    Benzoic acid, 4-(1-hydroxy-2-methylpropyl)-, methyl ester: Similar structure but with a different alkyl chain.

Uniqueness

Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester is unique due to the presence of the 1-hydroxy-2-methyl-3-butenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

169827-16-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-(1-hydroxy-2-methylbut-3-enyl)benzoate

InChI

InChI=1S/C13H16O3/c1-4-9(2)12(14)10-5-7-11(8-6-10)13(15)16-3/h4-9,12,14H,1H2,2-3H3

InChI Key

ASERQHYIMHKJQY-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C1=CC=C(C=C1)C(=O)OC)O

Origin of Product

United States

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